molecular formula C30H27N5O2 B2944100 3-(1,3-diphenyl-1H-pyrazol-4-yl)-2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]prop-2-enenitrile CAS No. 1020196-35-3

3-(1,3-diphenyl-1H-pyrazol-4-yl)-2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]prop-2-enenitrile

Cat. No.: B2944100
CAS No.: 1020196-35-3
M. Wt: 489.579
InChI Key: ZELBLVLLYSBPKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,3-diphenyl-1H-pyrazol-4-yl)-2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]prop-2-enenitrile is a sophisticated chemical hybrid scaffold designed for pharmaceutical and biological research. This compound integrates several pharmacologically active motifs: a 1,3-diphenylpyrazole core, a (2-methoxyphenyl)piperazine group, and an acrylonitrile-based enone linker. The pyrazole scaffold is a prominent structure in medicinal chemistry, extensively documented for its versatile biological efficacy, including anticancer, antibacterial, and anti-inflammatory activities . The piperazine moiety is a common feature in compounds targeting the central nervous system and is frequently used to improve solubility and bioavailability. The reactive α,β-unsaturated nitrile (acrylonitrile) group can act as a Michael acceptor, potentially enabling covalent binding to biological targets or leading to the formation of more complex structures . This molecular framework is of significant interest for exploring new therapeutic agents. Researchers can utilize this compound as a key intermediate in the synthesis of more complex molecules or as a lead compound for structure-activity relationship (SAR) studies. Its structure suggests potential for kinase inhibition and investigation into apoptotic pathways, given that similar chalcone and pyrazole derivatives have been shown to induce apoptosis by regulating proteins like Bcl-2, Bax, and p53, and producing caspases in cancer cell lines . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-(1,3-diphenylpyrazol-4-yl)-2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H27N5O2/c1-37-28-15-9-8-14-27(28)33-16-18-34(19-17-33)30(36)24(21-31)20-25-22-35(26-12-6-3-7-13-26)32-29(25)23-10-4-2-5-11-23/h2-15,20,22H,16-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZELBLVLLYSBPKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C(=CC3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(1,3-diphenyl-1H-pyrazol-4-yl)-2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]prop-2-enenitrile is a pyrazole derivative that has garnered attention due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Antidepressant-Like Activity

Research has indicated that derivatives containing piperazine structures exhibit significant affinity towards serotonergic receptors, particularly 5-HT1A and 5-HT7 receptors. A study demonstrated that compounds similar to our target compound showed promising antidepressant-like effects in behavioral models such as the tail suspension test .

Table 1: Affinity of Piperazine Derivatives for Serotonergic Receptors

Compound Name5-HT1A Ki (nM)5-HT7 Ki (nM)Antidepressant Activity
Compound A< 134Yes
Compound B550Yes
Target CompoundTBDTBDTBD

Analgesic and Antinociceptive Properties

The analgesic properties of compounds related to piperazine derivatives have been evaluated using various in vivo models. For instance, a study noted that certain methoxyphenylpiperazines exhibited significant antinociceptive effects in mice when assessed through tail-pinch tests .

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is often influenced by their structural modifications. Key findings from SAR studies include:

  • Electron-Density Contribution : The presence of electron-rich substituents on the pyrazole ring enhances receptor binding affinity.
  • Piperazine Modifications : Variations in the piperazine moiety can significantly alter pharmacological profiles, affecting both efficacy and safety.

Study 1: Antidepressant Activity Evaluation

A series of new derivatives were synthesized and evaluated for their antidepressant-like activity in mice. The most effective compound demonstrated a significant reduction in immobility time during the tail suspension test at a dosage of 2.5 mg/kg , outperforming traditional antidepressants like imipramine .

Study 2: Analgesic Efficacy Assessment

In another study, compounds structurally related to our target compound were tested for their analgesic properties using various models, including formalin-induced pain tests. Results indicated a dose-dependent analgesic effect, suggesting potential therapeutic applications in pain management .

Comparison with Similar Compounds

Research Implications

  • Antioxidant Potential: The diphenylpyrazole core in the target compound may inherit radical-scavenging activity observed in analogs like Compound 4 .
  • Synthetic Feasibility : Green synthesis methods using deep eutectic solvents (e.g., K2CO3:glycerol) for pyrazole derivatives could be adapted for the target compound .

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